molecular formula C14H23N B13319194 [(2,3-Dimethylphenyl)methyl](pentyl)amine

[(2,3-Dimethylphenyl)methyl](pentyl)amine

Cat. No.: B13319194
M. Wt: 205.34 g/mol
InChI Key: FWOKSPHILDRKBA-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)methylamine is an organic compound that belongs to the class of amines It features a phenyl ring substituted with two methyl groups at the 2 and 3 positions, a methyl group attached to the phenyl ring, and a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the alkylation of 2,3-dimethylbenzyl chloride with pentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(2,3-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylphenyl)methylamine
  • (3,4-Dimethylphenyl)methylamine
  • (2,3-Dimethylphenyl)methylamine

Uniqueness

(2,3-Dimethylphenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring and the length of the alkyl chain

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]pentan-1-amine

InChI

InChI=1S/C14H23N/c1-4-5-6-10-15-11-14-9-7-8-12(2)13(14)3/h7-9,15H,4-6,10-11H2,1-3H3

InChI Key

FWOKSPHILDRKBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=CC(=C1C)C

Origin of Product

United States

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